1-(4-Benzofurazanyloxy)-2,3-epoxypropane
Description
1-(4-Benzofurazanyloxy)-2,3-epoxypropane is an epoxide derivative featuring a benzofurazanyloxy substituent. The benzofurazanyl group consists of a fused benzene ring and a furazan (1,2,5-oxadiazole) ring, conferring unique electronic and steric properties to the compound. Epoxypropanes with aryloxy substituents are critical intermediates in organic synthesis, pharmaceuticals, and polymer chemistry due to the reactivity of the epoxide ring.
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-(oxiran-2-ylmethoxy)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C9H8N2O3/c1-2-7-9(11-14-10-7)8(3-1)13-5-6-4-12-6/h1-3,6H,4-5H2 |
InChI Key |
HEKGUAOOPJRMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural features and properties of 1-(4-benzofurazanyloxy)-2,3-epoxypropane and its analogs:
*Estimated based on benzofurazanyl (C₈H₅N₂O) substitution.
Key Observations:
- Substituent Effects: Electronic Effects: The electron-withdrawing nature of the benzofurazanyl group (due to the oxadiazole ring) may enhance the electrophilicity of the epoxide ring compared to benzyl or naphthyl derivatives, accelerating nucleophilic ring-opening reactions .
- Thermal Stability: Benzyl glycidyl ether is stable under standard conditions but polymerizes exothermically upon catalysis . Quinolinyl derivatives exhibit stability in polar aprotic solvents, as evidenced by their use in pharmaceutical synthesis .
Benzyl Glycidyl Ether
- Role in Polymer Chemistry : Widely used as a reactive diluent in epoxy resins, reducing viscosity without compromising mechanical properties .
- Reactivity : Undergoes ring-opening with amines, thiols, or acids to form cross-linked networks.
1-(1-Naphthyloxy)-2,3-Epoxypropane
- Synthetic Utility : Serves as an intermediate in synthesizing naphthyl-containing polymers or agrochemicals. The naphthyl group enhances UV stability in materials .
(R)-1-(5-Quinolinyloxy)-2,3-Epoxypropane
This compound
- Hypothesized Applications :
- Drug Development : The benzofurazanyl group may confer bioactivity, as seen in furazan-containing drugs.
- High-Performance Polymers : Enhanced thermal and oxidative stability compared to benzyl derivatives due to the fused heterocycle.
Comparative Reactivity in Ring-Opening Reactions
*Qualitative comparison based on substituent electronic effects.
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